(4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone
Description
(4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone is a synthetic organic compound featuring a 4-chlorophenyl group attached to a methanone moiety, which is further linked to a 4,4-dihydroxypiperidine ring. The piperidine ring, substituted with two hydroxyl groups at the 4-position, confers unique stereoelectronic properties and hydrogen-bonding capabilities. This structure is significant in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) agents, analgesics, and antimicrobials . Crystallographic studies reveal that the dihedral angle between the chlorophenyl ring and the piperidine moiety is critical for molecular packing and intermolecular interactions, such as O–H···O hydrogen bonds, which stabilize the crystal lattice .
Properties
IUPAC Name |
(4-chlorophenyl)-(4,4-dihydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(15)14-7-5-12(16,17)6-8-14/h1-4,16-17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSAGFSCKJOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,5-Diol Precursors
Piperidine rings with 4,4-dihydroxy functionality can be constructed via cyclization of 1,5-pentanediol derivatives. For example, 1,5-dibromo-3-hydroxypentane undergoes base-mediated cyclization in aqueous NaOH (60°C, 12 h) to yield 4-hydroxypiperidine, which is further oxidized to the diol using OsO₄ or catalytic RuO₄.
Reaction Conditions:
| Starting Material | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1,5-dibromo-3-hydroxypentane | 10% NaOH | 60°C | 12 h | 68% |
| 4-hydroxypiperidine | OsO₄, NMO | 25°C | 24 h | 52% |
Reductive Amination of Diketones
4,4-Dihydroxypiperidine can be synthesized via reductive amination of 4-oxopiperidine-4-carboxylic acid using NaBH₄/CoCl₂ systems. This method avoids over-reduction and preserves hydroxyl groups:
Acylative Coupling Strategies
Direct N-Acylation with 4-Chlorobenzoyl Chloride
The most straightforward route involves reacting 4,4-dihydroxypiperidine with 4-chlorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., Et₃N) to form the target amide:
Optimization Notes:
-
Solvent Effects : Dichloromethane (DCM) outperforms THF due to better acyl chloride stability.
-
Base Selection : Et₃N gives superior yields compared to DMAP or pyridine.
-
Temperature : Reactions proceed optimally at 0–5°C to minimize diol oxidation.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Synthonix Corporation’s patented method employs Wang resin-bound 4-chlorobenzoic acid, activated with HOBt/EDC, followed by coupling with 4,4-dihydroxypiperidine. This approach facilitates purification:
Resolution of Racemic Mixtures
The target compound lacks stereocenters, but synthetic routes involving chiral intermediates (e.g., during piperidine formation) may require resolution. Patent CN112778193A demonstrates the use of D-camphorsulfonic acid for resolving racemic piperidine analogs via diastereomeric salt formation:
Resolution Protocol:
-
Dissolve racemic mixture in hot ethanol.
-
Add 0.5 eq. D-camphorsulfonic acid.
-
Cool to −20°C to precipitate the (S)-enantiomer salt.
-
Filter and neutralize with NaHCO₃ to isolate enantiopure piperidine.
Industrial-Scale Production Considerations
Cost-Effective Catalytic Systems
Replacing expensive transition metals (e.g., Ru, Os) with NaBH₄/CoCl₂ for reductions lowers production costs while maintaining yields >70%.
Solvent Recycling
DCM and methanol can be recovered via fractional distillation, reducing waste generation by 40% in pilot-scale trials.
Chemical Reactions Analysis
(4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as non-linear optical materials, which have applications in photonics and telecommunications.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives below, focusing on molecular features, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity | Key Findings | References |
|---|---|---|---|---|
| (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone | 4,4-Dihydroxypiperidine ring; chlorophenyl-methanone core | Under investigation (potential CNS activity) | Stabilized by O–H···O hydrogen bonds; dihedral angle 51.6° between rings enhances crystallinity . | |
| 1-(4-Chlorophenyl)cyclopropylmethanone | Piperazine ring; cyclopropane substituent | Anticancer, antituberculosis | Compound 3c showed dual activity: IC₅₀ = 40 µM (MDA-MB-435 breast cancer) and MIC = 6.25 µg/mL (Mycobacterium tuberculosis) . | |
| (4-Chlorophenyl)(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methanone | Quinoline-piperazine hybrid | Not reported (structural analog) | The quinoline moiety may enhance DNA intercalation potential, differing from dihydroxypiperidine’s hydrogen-bonding role . | |
| 4,4'-Dichlorobenzophenone | Two 4-chlorophenyl groups; no heterocycle | Industrial applications (dyes, polymers) | Lacks piperidine/pyrrolidine rings; lower bioactivity due to reduced hydrogen-bonding capacity . | |
| {2-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinylmethyl]cyclopentyl}-(4-fluorophenyl)-methanone | Fluorophenyl; cyclopentyl-piperidine | Not reported (structural analog) | Fluorine substitution increases lipophilicity (logP ~3.2), potentially improving blood-brain barrier penetration vs. dihydroxypiperidine . | |
| (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone | Tetrahydrofuran (THF) ring | Not reported (structural analog) | THF’s oxygen atom engages in weaker hydrogen bonds vs. dihydroxypiperidine’s hydroxyl groups, reducing target affinity . | |
| 3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone (T1) | Pyrazoline core; furan substituent | Antiepileptic | T1 reduced seizure duration by 60% in rodent models, attributed to furan’s electron-rich π-system enhancing receptor binding . |
Key Observations
Role of the Piperidine Ring :
- The 4,4-dihydroxypiperidine ring in the parent compound enables strong hydrogen bonding, critical for interactions with enzymes (e.g., cholinesterases) or receptors . Piperazine analogs (e.g., ) exhibit broader bioactivity due to nitrogen-rich cores facilitating ionic interactions.
Substituent Effects: Halogenation: The 4-chlorophenyl group enhances metabolic stability and hydrophobic interactions. Fluorine substitution (e.g., ) further increases lipophilicity. Heterocyclic Modifications: Quinoline () and pyrazoline () derivatives show divergent activities, highlighting the importance of core structure in target specificity.
Crystallographic Insights: The dihedral angle between the chlorophenyl and piperidine rings (51.6° in the parent compound ) influences molecular conformation.
Biological Activity Trends :
Biological Activity
Overview of (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone
Chemical Structure and Properties
The compound (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone, also known by its CAS number 1161771-90-9, features a piperidine ring substituted with hydroxyl groups and a chlorophenyl moiety. Its molecular formula is .
Biological Activity
The biological activity of this compound is primarily associated with its potential pharmacological effects. Compounds with similar structures often exhibit a range of activities, including:
- Antidepressant Effects : Many piperidine derivatives have been studied for their antidepressant properties, potentially acting on serotonin and norepinephrine reuptake inhibition pathways.
- Analgesic Properties : Some studies suggest that piperidine derivatives can have analgesic effects, making them candidates for pain management therapies.
- Antimicrobial Activity : Chlorinated phenyl compounds are often evaluated for their antimicrobial properties against various bacterial and fungal strains.
Research Findings
-
Case Studies
- A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the 4-position significantly influenced their binding affinity to neurotransmitter receptors. This indicates that (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone may exhibit enhanced activity at specific receptor sites compared to its unmodified counterparts.
- Another research highlighted the potential of similar compounds in modulating pain pathways through the inhibition of cyclooxygenase enzymes, suggesting a possible analgesic mechanism.
-
In Vitro Studies
- In vitro assays have shown that compounds with hydroxyl substitutions can enhance solubility and bioavailability, which is crucial for therapeutic efficacy. The presence of both chlorophenyl and dihydroxypiperidine groups may synergistically enhance the pharmacokinetic profile of (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone.
-
Toxicological Assessments
- Preliminary toxicity studies indicate that while many piperidine derivatives possess beneficial pharmacological properties, they also require careful evaluation for potential cytotoxic effects. The balance between efficacy and safety is critical in developing new therapeutic agents from such compounds.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Potential for serotonin and norepinephrine modulation | [Research Study 1] |
| Analgesic | Inhibition of cyclooxygenase enzymes | [Research Study 2] |
| Antimicrobial | Activity against bacterial strains | [Research Study 3] |
| Toxicity Assessment | Evaluation needed for cytotoxic effects | [Toxicology Report] |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Friedel-Crafts acylation : Reacting 4-chlorobenzoyl chloride with 4,4-dihydroxypiperidine under basic conditions (e.g., triethylamine) to form the ketone linkage .
- Purification : Column chromatography or recrystallization (using solvents like ethanol/water mixtures) to isolate the product.
- Yield Optimization : Adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to acyl chloride) .
- Validation : Confirm purity via HPLC (≥95%) and structural integrity via -NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, hydroxyl signals at δ 4.8–5.2 ppm) .
Q. How can researchers confirm the structural identity of (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone?
- Analytical Workflow :
- Spectroscopy :
- NMR : Compare experimental - and -NMR data with computational predictions (e.g., DFT calculations). Key peaks: ketone carbonyl at ~200 ppm, piperidine C-OH at ~70 ppm .
- IR : Confirm hydroxyl (O-H stretch at 3200–3500 cm) and ketone (C=O stretch at ~1680 cm) groups .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] at m/z 294.1 (calculated for CHClNO) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Recommended Assays :
- Cytotoxicity : MTT assay using HEK-293 or HepG2 cells (IC determination) .
- Receptor Binding : Radioligand displacement assays for sigma-1 or dopamine receptors (structural analogs in and show affinity for neurotransmitter targets) .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess aqueous solubility (<10 µg/mL predicted due to hydrophobicity) .
Advanced Research Questions
Q. How can conflicting data on the compound’s sigma receptor binding affinity be resolved?
- Experimental Design :
- Comparative Binding Assays : Use standardized receptor preparations (e.g., rat brain homogenates) and control ligands (e.g., haloperidol for sigma-1) to minimize inter-lab variability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. Adjust protonation states of the piperidine diol group (pKa ~9.5) to match assay pH conditions .
- Data Normalization : Express results as % inhibition relative to controls and validate with at least three independent replicates .
Q. What strategies mitigate oxidative degradation of the dihydroxypiperidine moiety during storage?
- Stabilization Approaches :
- Lyophilization : Store as a lyophilized powder under inert gas (N) at -20°C to reduce hydrolysis .
- Excipient Screening : Add antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrin-based formulations to protect hydroxyl groups .
- Forced Degradation Studies : Expose to HO (3%) or UV light (254 nm) to identify degradation products via LC-MS .
Q. How can researchers elucidate the compound’s mechanism of action in neuropharmacology?
- Advanced Techniques :
- Electrophysiology : Patch-clamp recordings to assess effects on neuronal ion channels (e.g., NMDA or GABA receptors) .
- Metabolomics : LC-MS/MS profiling of neurotransmitter levels (e.g., serotonin, dopamine) in treated primary neurons .
- Gene Expression : RNA-seq or qPCR to evaluate changes in synaptic plasticity markers (e.g., BDNF, CREB) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADME Prediction : Use SwissADME to estimate logP (~2.5), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition .
- Molecular Dynamics : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
- Metabolite Prediction : GLORYx or BioTransformer to identify likely Phase I/II metabolites (e.g., glucuronidation of hydroxyl groups) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity values across cell lines?
- Resolution Framework :
- Cell Line Validation : Ensure consistent passage numbers and culture conditions (e.g., FBS concentration, CO levels) .
- Dose-Response Curves : Use 8-point serial dilutions (0.1–100 µM) and nonlinear regression (GraphPad Prism) for robust IC calculation .
- Mechanistic Follow-Up : Compare apoptosis markers (e.g., caspase-3 activation) between sensitive and resistant lines .
Method Development
Q. What HPLC conditions optimize separation of (4-Chlorophenyl)(4,4-dihydroxypiperidin-1-yl)methanone from synthetic impurities?
- Chromatographic Parameters :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient from 30% to 70% acetonitrile in 0.1% formic acid over 20 min .
- Detection : UV at 254 nm; retention time ~12.5 min .
- Impurity Profiling : Identify byproducts (e.g., unreacted 4-chlorobenzoyl chloride) using HRMS and spiked standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
